molecular formula C12H20O2 B11755846 Dihydrocarvyl acetate, (-)- CAS No. 57287-13-5

Dihydrocarvyl acetate, (-)-

Cat. No.: B11755846
CAS No.: 57287-13-5
M. Wt: 196.29 g/mol
InChI Key: TUSIZTVSUSBSQI-YUSALJHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrocarvyl acetate, (-)-, is typically synthesized through the acetylation of dihydrocarveol. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of dihydrocarvyl acetate, (-)-, follows a similar acetylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dihydrocarvyl acetate, (-)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydrocarvyl acetate, (-)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihydrocarvyl acetate, (-)-, involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic floral and minty odor. At the molecular level, it binds to specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Similar Compounds

    Dihydrocarveol acetate: Another monoterpenoid ester with similar odor properties.

    Isodihydrocarveol acetate: A stereoisomer with slightly different olfactory characteristics.

    Neoiso-dihydrocarveol acetate: Another stereoisomer with unique scent properties.

Uniqueness

Dihydrocarvyl acetate, (-)-, stands out due to its specific stereochemistry, which imparts a distinct floral and minty odor. This makes it particularly valuable in the fragrance industry, where subtle differences in scent can significantly impact product formulations .

Properties

CAS No.

57287-13-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1

InChI Key

TUSIZTVSUSBSQI-YUSALJHKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(=C)C

density

0.943-0.954

physical_description

colourless to pale yellow liquid

solubility

slightly soluble in water;  soluble in alcohol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.